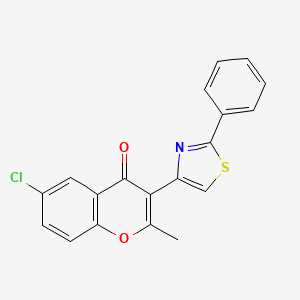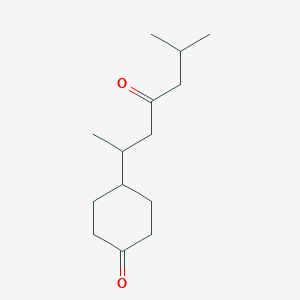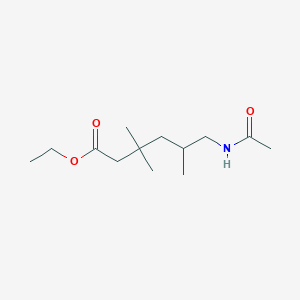![molecular formula C7H21ClN4 B14354227 1-Methyl-2-[5-(2-methylhydrazinyl)pentyl]hydrazine;hydrochloride CAS No. 90937-37-4](/img/structure/B14354227.png)
1-Methyl-2-[5-(2-methylhydrazinyl)pentyl]hydrazine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-2-[5-(2-methylhydrazinyl)pentyl]hydrazine;hydrochloride is a chemical compound that belongs to the class of hydrazines Hydrazines are known for their applications in various fields, including pharmaceuticals, agriculture, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-[5-(2-methylhydrazinyl)pentyl]hydrazine;hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylhydrazine with a pentyl halide, followed by the introduction of a second methylhydrazine group. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The final product is often purified using techniques such as recrystallization or chromatography to ensure high purity.
化学反应分析
Types of Reactions
1-Methyl-2-[5-(2-methylhydrazinyl)pentyl]hydrazine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the hydrazine groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides (Cl-, Br-) or other amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or other oxygen-containing derivatives, while reduction may produce simpler hydrazine compounds.
科学研究应用
1-Methyl-2-[5-(2-methylhydrazinyl)pentyl]hydrazine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism by which 1-Methyl-2-[5-(2-methylhydrazinyl)pentyl]hydrazine;hydrochloride exerts its effects involves its interaction with molecular targets in cells. The compound can act as a nucleophile, reacting with electrophilic centers in biological molecules. This can lead to the formation of covalent bonds with proteins, nucleic acids, or other cellular components, potentially altering their function. The specific pathways involved depend on the context of its use and the specific targets it interacts with.
相似化合物的比较
Similar Compounds
1,2-Dimethylhydrazine: A related compound with similar hydrazine groups but different substitution patterns.
Pentylhydrazine: Another hydrazine derivative with a pentyl group but lacking the additional methylhydrazine group.
Uniqueness
1-Methyl-2-[5-(2-methylhydrazinyl)pentyl]hydrazine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual hydrazine groups and pentyl chain make it particularly versatile in various applications, distinguishing it from other hydrazine derivatives.
属性
CAS 编号 |
90937-37-4 |
|---|---|
分子式 |
C7H21ClN4 |
分子量 |
196.72 g/mol |
IUPAC 名称 |
1-methyl-2-[5-(2-methylhydrazinyl)pentyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C7H20N4.ClH/c1-8-10-6-4-3-5-7-11-9-2;/h8-11H,3-7H2,1-2H3;1H |
InChI 键 |
JZQDVQIKOCJWAA-UHFFFAOYSA-N |
规范 SMILES |
CNNCCCCCNNC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(Cyclohex-1-en-1-yl)-N-[2-(2,4-dichlorophenyl)propan-2-yl]acetamide](/img/structure/B14354158.png)
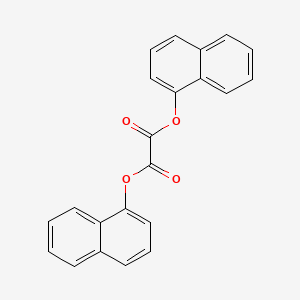
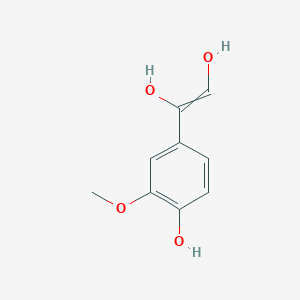


![Tri(propan-2-yl)[(trifluoroacetyl)oxy]stannane](/img/structure/B14354188.png)
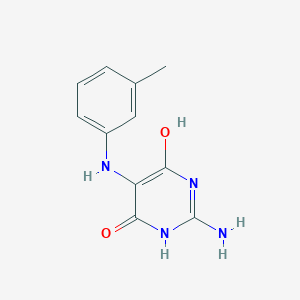

![3-Iodo-2-[(trimethylsilyl)oxy]propyl 2-methylprop-2-enoate](/img/structure/B14354202.png)
